molecular formula C11H9FN4O2S B2731524 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide CAS No. 1376327-96-6

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide

Cat. No. B2731524
M. Wt: 280.28
InChI Key: MMDUHHDRYFMDDM-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide, commonly known as 'compound X', is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has shown promising results in several preclinical studies.

Scientific Research Applications

Compound X has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, compound X has been studied for its potential use as a diagnostic tool in medical imaging.

Mechanism Of Action

The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cellular processes, leading to the inhibition of cancer cell growth and reduction of inflammation.

Biochemical And Physiological Effects

Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines in animal models. Additionally, compound X has been shown to have potential use as a contrast agent in medical imaging due to its ability to bind to certain proteins in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using compound X in lab experiments is its specificity towards certain enzymes, which makes it a useful tool for studying cellular processes. However, one of the limitations of using compound X is its complex synthesis process, which can make it difficult to obtain in large quantities for experiments.

Future Directions

There are several future directions for the study of compound X. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its potential use as a diagnostic tool in medical imaging. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis process and specificity towards certain enzymes make it a useful tool for studying cellular processes. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 2-fluoropyridine-4-carboxylic acid, which is converted into an intermediate compound through a series of reactions involving thionyl chloride, sodium azide, and triethylamine. The intermediate compound is then reacted with 4-(chloromethyl)thiazole to form compound X. The final product is purified through a series of chromatographic techniques to obtain a pure form of compound X.

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2S/c12-8-3-6(1-2-14-8)10(18)16-11-15-7(5-19-11)4-9(13)17/h1-3,5H,4H2,(H2,13,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUHHDRYFMDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NC2=NC(=CS2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide

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